Jolkinol A

Description

This compound has been reported in Euphorbia micractina and Cunila with data available.

isolated from callus cultures and roots of Euphorbia lathyris; RN given refers to 1aR-(1aR*,1bR*,2S*,3S*,4aR*,6E,7aR*,8aS*,10aR*)-isome

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H36O6 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14+/t17-,20-,21+,23+,24-,26+,28+,29+/m0/s1 |

InChI Key |

ZLHWPIKKGZWBKR-JARHKAFQSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]3[C@](O3)(CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\CO)C)OC(=O)/C=C/C5=CC=CC=C5 |

Canonical SMILES |

CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5 |

Synonyms |

1a,1b,2,3,4,5,7a,8,8a,9,10,10a-dodecahydro-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloundec(1,2-b)oxiren-4a-yl ester jolkinol A |

Origin of Product |

United States |

Foundational & Exploratory

Jolkinol A: A Technical Guide to its Core Structure and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the basic structure of this compound, its physicochemical properties, and its known biological effects, with a focus on its cytotoxic and multidrug resistance (MDR) reversal activities. Detailed experimental protocols for its isolation and for key biological assays are provided, alongside diagrammatic representations of its proposed mechanism of action to facilitate a deeper understanding for research and drug development professionals.

Core Structure and Physicochemical Properties

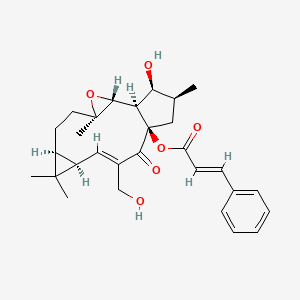

This compound is a complex macrocyclic diterpenoid characterized by a highly oxygenated tricyclic core. Its chemical structure includes an epoxide and a cinnamate ester functional group, which contribute to its biological activity.

Chemical Structure:

-

Molecular Formula: C₂₉H₃₆O₆[1]

-

Molecular Weight: 480.6 g/mol [1]

-

IUPAC Name: [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0²,⁴.0⁷,⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate[1]

-

CAS Number: 62820-11-5

-

Class: Lathyrane Diterpenoid[1]

The core structure of this compound is a lathyrane skeleton, which is a tricyclic system with 5, 11, and 3-membered rings. This intricate architecture is a hallmark of many bioactive compounds found in Euphorbia species.

Quantitative Data on Biological Activity

This compound has demonstrated modest cytotoxic activity against several human cancer cell lines. The available quantitative data for its growth inhibitory effects are summarized in the table below. It is important to note that much of the detailed research on multidrug resistance reversal has been conducted on structurally similar lathyrane diterpenoids, such as Jolkinol D.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MCF-7 | Breast Cancer | GI₅₀ | 95.3 | [2] |

| NCI-H460 | Lung Cancer | GI₅₀ | 57.3 | [2] |

| SF-268 | CNS Cancer | GI₅₀ | >100 | [2] |

| HGC-27 | Gastric Cancer | IC₅₀ | >50.00 | [3] |

| MV4-11 | Leukemia | IC₅₀ | >50.00 | [3] |

| BaF3 | Pro-B Cell | IC₅₀ | >50.00 | [3] |

| SKVO3 | Ovarian Cancer | IC₅₀ | >50.00 | [3] |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia micractina

The following is a general protocol for the isolation of this compound from the roots of Euphorbia micractina, based on established methods for diterpenoid extraction from Euphorbia species.

Protocol:

-

Extraction:

-

Air-dried and powdered roots of Euphorbia micractina are extracted with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.[4]

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The chloroform-soluble fraction, which typically contains diterpenoids, is subjected to a series of column chromatography steps.

-

Initial separation is performed on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.

-

Further purification is achieved using Sephadex LH-20 column chromatography.[4]

-

Final purification to obtain pure this compound is carried out using reversed-phase high-performance liquid chromatography (HPLC).[4]

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

-

The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.

-

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol outlines a method to assess the ability of this compound to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance.

Protocol:

-

Cell Culture:

-

A P-gp-overexpressing cancer cell line (e.g., a drug-resistant line) and its corresponding parental (sensitive) cell line are used.

-

-

Compound Incubation:

-

Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for a defined period.

-

-

Rhodamine 123 Loading:

-

The fluorescent P-gp substrate, Rhodamine 123, is added to the cells and incubated to allow for its uptake.

-

-

Efflux Measurement:

-

After loading, the cells are washed and incubated in a fresh medium (with or without the test compound). The amount of Rhodamine 123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader.

-

-

Data Analysis:

-

An increase in the intracellular accumulation of Rhodamine 123 in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux.

-

Signaling Pathways and Mechanisms of Action

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

A primary mechanism by which lathyrane diterpenoids, including likely this compound, exert their effects in drug-resistant cancer cells is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to these drugs.

Proposed Apoptotic Pathway

While direct evidence for this compound-induced apoptosis is limited, related lathyrane diterpenoids have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.

Conclusion

This compound represents a promising natural product with potential applications in oncology, particularly in the context of overcoming multidrug resistance. Its complex lathyrane diterpenoid structure provides a unique scaffold for further chemical modification and drug development. While more research is needed to fully elucidate its specific mechanisms of action and to obtain more precise quantitative data on its biological activities, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Future studies should focus on detailed structure-activity relationship analyses, in vivo efficacy, and a more in-depth investigation of its effects on apoptotic and other signaling pathways.

References

The intricate biosynthetic route to Jolkinol A: A technical guide for researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Jolkinol A, a complex diterpenoid found in plants of the Euphorbiaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active natural products. Here, we detail the enzymatic steps, intermediate compounds, and relevant experimental methodologies, supported by quantitative data and visual pathway representations.

Introduction

This compound belongs to the lathyrane family of diterpenoids, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and multi-drug resistance reversal properties. The complex structure of this compound and its derivatives has made chemical synthesis challenging, thus highlighting the importance of understanding its natural biosynthetic pathway for potential biotechnological production. This guide elucidates the multi-step enzymatic cascade that transforms a universal diterpene precursor into the intricate Jolkinol skeleton.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, specifically from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two key stages: the formation of the macrocyclic diterpene casbene, and its subsequent multi-step oxidation and cyclization to form the lathyrane core. While the complete pathway to this compound is still under investigation, the closely related and likely precursor, Jolkinol C, has been extensively studied.

The key enzymatic players in this pathway are:

-

Casbene Synthase (CS): A terpene cyclase that catalyzes the initial cyclization of the linear GGPP into the macrocyclic casbene.

-

Cytochrome P450 Monooxygenases (CYPs): A family of enzymes responsible for the regio- and stereospecific oxidation of the casbene scaffold.

-

Alcohol Dehydrogenase (ADH): An enzyme that participates in the final cyclization step to form the characteristic five-membered ring of the lathyrane skeleton.

The proposed biosynthetic pathway to Jolkinol C, a key intermediate, is as follows:

-

GGPP to Casbene: The pathway initiates with the cyclization of GGPP to casbene, catalyzed by casbene synthase (CS).

-

Oxidation of Casbene: The casbene molecule undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. Specifically, hydroxylation at the C5 and C9 positions, and oxidation at the C6 position are crucial steps.[1][2]

-

Final Cyclization: The oxidized casbene intermediate then undergoes an intramolecular aldol-type reaction, facilitated by an alcohol dehydrogenase (ADH), to form the five-membered ring characteristic of the lathyrane skeleton, yielding Jolkinol C.[2][3] It has been noted that the formation of jolkinol C and epi-jolkinol C can occur through spontaneous reactions from 6-hydroxy-5,9-diketocasbene.[4]

Jolkinol C is considered a key branch point intermediate in the biosynthesis of other complex diterpenoids, such as ingenanes and jatrophanes.[5][6] Further modifications of Jolkinol C are thought to lead to this compound and other derivatives. For instance, the conversion of Jolkinol C to Jolkinol E is catalyzed by a C3-ketoreductase.[7]

References

- 1. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression transitoire de Nicotiana Benthamiana quitte pour triterpène Production à l’échelle préparative [jove.com]

- 7. pnas.org [pnas.org]

Jolkinol A: A Technical Guide to Its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinol A is a naturally occurring lathyrane diterpenoid first identified in plants of the Euphorbia genus. As a member of a class of compounds known for a wide array of biological activities—including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties—this compound and its analogues are of significant interest to the scientific community. This document provides a comprehensive overview of the discovery, history, chemical properties, biosynthesis, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and for key biological assays, alongside structured data tables and diagrams to facilitate understanding and further research.

Discovery and History

This compound (CAS 62820-11-5) belongs to the lathyrane class of diterpenoids, a group of complex natural products primarily found in the plant genus Euphorbia[1][2]. The pioneering work on this structural class was conducted by Japanese chemists D. Uemura and Y. Hirata in the early 1970s. Their investigations into the chemical constituents of Euphorbia jolkini led to the isolation and characterization of the first related compounds, jolkinolides A and B, in 1972[3][4][5].

This compound itself was subsequently isolated from the roots of Euphorbia micractina and has also been identified in Euphorbia fischeriana, Euphorbia lathyris, and plants of the Cunila genus[1][2][6]. Its structure was elucidated through spectroscopic methods, revealing a complex tetracyclic framework characteristic of lathyrane diterpenoids[1].

Chemical Structure and Properties

This compound is classified as a lathyrane diterpenoid, an epoxide, and a cinnamate ester[1]. Its molecular structure is characterized by a complex, highly oxygenated 5/7/6/3-fused tetracyclic ring system.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62820-11-5 | [7][8][9][10] |

| Molecular Formula | C₂₉H₃₆O₆ | [1][7] |

| Molecular Weight | 480.6 g/mol | [1][7] |

| IUPAC Name | [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0²,⁴.0⁷,⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate | [1] |

| Class | Lathyrane Diterpenoid, Epoxide, Cinnamate Ester | [1] |

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrane diterpenoids is a complex enzymatic process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through the macrocyclic diterpene casbene. While the specific enzymatic steps leading to this compound are not fully elucidated, the pathway to the core lathyrane structure via the key intermediate Jolkinol C has been extensively studied[6][11][12]. Jolkinol C serves as a critical branch point, leading to the biosynthesis of other complex diterpenoids, including jatrophanes and ingenanes[13].

The key steps involve:

-

Cyclization: Casbene synthase (CBS) catalyzes the cyclization of GGPP to form casbene.

-

Oxidation: A series of regio-specific oxidations on the casbene core are catalyzed by cytochrome P450 enzymes (CYPs) from the CYP71 and CYP726 clans[11][12].

-

Rearrangement and Cyclization: An alcohol dehydrogenase (ADH) facilitates dehydrogenation and subsequent unconventional intramolecular cyclization to form the characteristic lathyrane ring system of Jolkinol C[11][12].

Biological Activities

While many lathyrane diterpenoids exhibit potent biological effects, studies focusing specifically on this compound are limited. Its reported activities are generally modest compared to its analogues. However, the broader activities of this compound class highlight its potential as a scaffold for drug development.

Table 2: Reported Biological Activities of this compound

| Activity Type | Assay / Cell Line | Result | Source |

| Anticancer | Inhibition of mammosphere formation in human breast cancer MCF-7 cells | Inhibitory activity observed | [14] |

| Cytotoxicity | Human prostate cancer cell lines (C4-2B, C4-2B/ENZR) | Weak activity | [14] |

| Cytotoxicity | Human breast cancer cell line (MDA-MB-231) | Weak activity | [14] |

| Cytotoxicity | HGC-27, MV4-11, BaF3, SKvo3 cancer cell lines | IC₅₀ > 50.00 µM | [2] |

For context, other lathyrane diterpenoids have demonstrated more potent activities across various assays.

Table 3: Selected Biological Activities of Related Lathyrane Diterpenoids

| Compound | Activity | Assay / Cell Line | Result (IC₅₀) | Source |

| Jolkinol B | Cytotoxicity | MV4-11 (Leukemia) | 9.82 µM | [2] |

| Jolkinolide B | Anti-inflammatory | NO Production Inhibition (LPS-stimulated RAW264.7) | 3.84 µM | [15] |

| Jolkinol D Derivative (1.3) | MDR Reversal | Rhodamine-123 efflux (L5178Y MDR cells) | 2.0 µM (EC₅₀) | [16] |

| Unnamed Lathyrane (Cpd. 10) | Anti-HIV | HIV-1 Replication | 8.2 µM | [12] |

The anti-inflammatory effects of compounds like jolkinolide B have been linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response[15].

Experimental Protocols

Protocol for Isolation and Purification of this compound

This protocol is a generalized procedure based on methods used for isolating lathyrane diterpenoids from Euphorbia species[2].

-

Extraction:

-

Air-dry and powder the roots of Euphorbia micractina.

-

Macerate the powdered material (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Initial Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction, which typically contains the diterpenoids.

-

-

Column Chromatography (Silica Gel):

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute with a gradient solvent system of increasing polarity, such as petroleum ether-ethyl acetate (from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar profiles.

-

-

Further Separation (Sephadex LH-20):

-

Apply the diterpenoid-rich fractions to a Sephadex LH-20 column.

-

Elute with a solvent system such as methanol-chloroform (1:1) to remove pigments and smaller molecules.

-

-

Final Purification (RP-HPLC):

-

Perform final purification of the target fractions using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

-

Elute with a gradient of methanol-water or acetonitrile-water to yield pure this compound.

-

Confirm the purity and identity of the final compound using Mass Spectrometry and NMR.

-

Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on standard methods for assessing the anti-inflammatory potential of natural products[15].

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in the culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).

-

Pre-treat the cells with the different concentrations of this compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for another 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only treated control.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.

-

A parallel cytotoxicity assay (e.g., MTT or SRB assay) should be run to ensure that the observed NO inhibition is not due to cell death.

-

Conclusion and Future Directions

This compound is a structurally complex lathyrane diterpenoid whose full biological potential remains to be unlocked. While initial studies on its cytotoxicity have shown modest activity, the potent and varied effects of its close analogues in areas like MDR reversal and inflammation suggest that the lathyrane scaffold is a valuable template for drug discovery.

Future research should focus on several key areas:

-

Comprehensive Biological Screening: this compound should be systematically evaluated in a wider range of biological assays, particularly for anti-inflammatory, antiviral, and neurotrophic activities, where other lathyranes have shown promise.

-

Mechanism of Action Studies: For any significant activities identified, detailed mechanistic studies are required to determine the molecular targets and signaling pathways involved.

-

Semi-synthesis and SAR: The this compound molecule could serve as a starting point for semi-synthetic derivatization to create a library of new compounds. Structure-activity relationship (SAR) studies could then identify key functional groups responsible for bioactivity and lead to the development of more potent and selective agents.

-

Biosynthetic Engineering: A deeper understanding of the specific enzymes that convert Jolkinol C into this compound could enable the engineered production of this and other rare diterpenoids in microbial or plant-based systems, overcoming the limitations of isolation from natural sources.

References

- 1. This compound | C29H36O6 | CID 10322912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potential Antitumor Agents from the Scaffolds of Plant-derived Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feeding Deterrents against Two Grain Storage Insects from Euphorbia fischeriana [mdpi.com]

- 5. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 6. pnas.org [pnas.org]

- 7. CAS 62820-11-5 | this compound [phytopurify.com]

- 8. This compound|62820-11-5|COA [dcchemicals.com]

- 9. biorbyt.com [biorbyt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Jolkinol A: Physicochemical Properties and Methodologies

Introduction

Jolkinol A is a naturally occurring lathyrane-type diterpenoid, a class of chemical compounds characterized by a complex tricyclic 5/11/3-membered ring system.[1][2] Primarily isolated from plants of the Euphorbia genus, such as Euphorbia micractina and Euphorbia lathyris, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details on experimental protocols for its isolation and characterization, and visual representations of key experimental workflows.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₆O₆ | [6] |

| Molecular Weight | 480.6 g/mol (or 480.601) | [3][6] |

| Monoisotopic Mass | 480.25118886 Da | [3] |

| CAS Number | 62820-11-5 | [3][6] |

| IUPAC Name | [(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.0²,⁴.0⁷,⁹]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate | |

| Appearance | Powder, Oily | [6][7] |

| Boiling Point (Predicted) | 643.1 ± 55.0 °C at 760 mmHg | |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [8] |

| Flash Point (Predicted) | 210.1 ± 25.0 °C | [8] |

| Specific Rotation (α) | -91 (c, 0.73 in CHCl₃) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9] Low water solubility is implied by its high lipophilicity.[1][7] | [1][7][9] |

| Storage Conditions | Recommended storage as a powder at -20°C for up to 3 years.[9] In solvent, store at -80°C for up to 6 months.[9] General laboratory practice suggests storage at 2-8°C.[7] | [7][9] |

| Topological Polar Surface Area (TPSA) | 96.4 Ų | [3] |

Experimental Protocols and Methodologies

The isolation and characterization of this compound involve standard and advanced phytochemical techniques. Below are detailed methodologies for key experimental procedures.

This compound is typically extracted from the roots or whole plants of Euphorbia species.[3][5] The general workflow is outlined below.

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: Air-dried and powdered plant material (e.g., roots of Euphorbia micractina) is subjected to exhaustive extraction with a suitable solvent such as ethanol or methanol at room temperature.[5]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility. The this compound-containing fraction is identified via preliminary analysis (e.g., TLC).

-

Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a mobile phase consisting of a gradient of solvents like hexane and ethyl acetate. Size-exclusion chromatography (e.g., Sephadex LH-20) may also be employed.

-

Final Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[6]

The complex structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.[10] Fragmentation patterns observed in MS/MS experiments help to identify key structural motifs and confirm the identity of the molecule by comparing data with known standards or literature.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for elucidating the complete chemical structure.

-

1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is critical for assembling the carbon skeleton and placing functional groups.[10][12]

-

NOESY: A NOESY experiment is used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.[10]

-

The purity of the isolated this compound is typically assessed using analytical HPLC coupled with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD).[6] A purity level of 95-99% is common for commercially available reference standards.[6]

Biological Activity and Relationships

This compound is a member of the lathyrane diterpenoid family, which is known for a range of biological activities, including the modulation of multidrug resistance (MDR) and cytotoxicity.[1][13]

This compound has been shown to inhibit the growth of several human cancer cell lines.[4][8] The half-maximal growth inhibitory concentrations (GI₅₀) have been reported for cell lines including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer), with values ranging from 57.3 to 95.3 µM.[4][8]

Caption: Cytotoxic effect of this compound on selected cancer cell lines.

This compound belongs to a large family of diterpenoids derived from a common precursor, casbene. The biosynthesis proceeds through several enzymatic steps, with key intermediates like Jolkinol C serving as branch points leading to various classes of bioactive diterpenoids, including ingenanes and jatrophanes.[14][15][16] While the direct enzymatic conversion to this compound is not fully detailed in the provided context, its structural similarity places it within this complex biosynthetic network. Jolkinol B and Jolkinol D are other closely related compounds isolated from the same plant sources.[17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C29H36O6 | CID 10322912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 62820-11-5 | this compound [phytopurify.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS#:62820-11-5 | Chemsrc [chemsrc.com]

- 9. This compound | CAS 62820-11-5 | ScreenLib [screenlib.com]

- 10. Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Jolkinol B | C29H36O5 | CID 44588921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Jolkinol D | C22H32O4 | CID 71719801 - PubChem [pubchem.ncbi.nlm.nih.gov]

Jolkinol A: A Technical Guide to Solubility in DMSO and Ethanol for Researchers

For immediate release

This technical guide provides an in-depth overview of the solubility characteristics of Jolkinol A in dimethyl sulfoxide (DMSO) and ethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines qualitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway diagrams to support further research and application of this natural product.

Introduction to this compound

This compound is a lathyrane diterpenoid, a class of natural products isolated from plants of the Euphorbia genus. It has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. Understanding its solubility in common laboratory solvents is a critical first step for in vitro and in vivo studies.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Evidence |

| Dimethyl Sulfoxide (DMSO) | Soluble | This compound is listed as soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. |

| Ethanol | Soluble | Diterpenoids, including this compound, have been isolated from the roots of Euphorbia micractina using ethanol extraction methods, indicating its solubility in this solvent. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., DMSO or ethanol) at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvent (e.g., DMSO, ethanol) of high purity

-

Temperature-controlled shaker or incubator

-

Glass vials or flasks with sealed caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation to pellet the excess solid.

-

-

Filtration:

-

Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a standard curve.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Biological Context: Modulation of ABCB1-Mediated Multidrug Resistance

While the specific signaling pathways of this compound are still under investigation, related lathyrane diterpenoids, such as Jolkinol D, have been shown to modulate the activity of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). ABCB1 is a major contributor to multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic drugs. The following diagram illustrates this general mechanism.

Caption: Jolkinol compounds may inhibit ABCB1-mediated drug efflux.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and diagrams are intended to facilitate experimental design and a deeper understanding of this compound's properties and potential applications.

Jolkinol A: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has demonstrated notable anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action. The available data suggests a multi-faceted approach to its anti-neoplastic activity, primarily centered on the induction of apoptosis, inhibition of mammosphere formation, and potentially, the reversal of multidrug resistance. This document consolidates quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound's anti-cancer effects are attributed to several key mechanisms, with the most prominently reported being the induction of programmed cell death (apoptosis) and the inhibition of cancer stem cell proliferation. While direct and exhaustive studies on this compound are limited, research on closely related lathyrane diterpenoids, such as Jolkinol D, provides significant insights into its probable molecular pathways.

Induction of Apoptosis

Evidence suggests that this compound and its derivatives trigger the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that play a crucial role in the execution phase of apoptosis. The activation of caspase-3 is a central event in this pathway, leading to the cleavage of cellular substrates and ultimately, cell death.

Inhibition of Mammosphere Formation

This compound has been observed to inhibit the formation of mammospheres in human breast cancer cell lines, such as MCF-7[1]. Mammosphere formation is a key characteristic of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. By inhibiting mammosphere formation, this compound may target the CSC population, which could be critical in overcoming cancer recurrence and chemoresistance.

Reversal of Multidrug Resistance (MDR)

Lathyrane diterpenoids are recognized for their potential to reverse multidrug resistance in cancer cells[2]. This effect is often mediated through the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1). P-gp is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. By inhibiting P-gp, this compound and its analogs may increase the intracellular concentration of co-administered anticancer drugs, resensitizing resistant tumors to chemotherapy. Studies on Jolkinol D derivatives have shown modulation of P-gp's ATPase activity, a critical function for its drug efflux capabilities[3].

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.

| Compound/Derivative | Cell Line | Assay | Result (IC50/GI50) | Reference |

| This compound | MCF-7 | Mammosphere Formation Inhibition | Significant inhibition at 10 μM | [1] |

| Jolkinol D Derivative (1.3) | L5178Y (MDR1-transfected) | P-gp ATPase Activity | Strong modulator | [3] |

| Jolkinol D Derivative (1.8) | EPG85-257RDB (gastric cancer) | Cytotoxicity (CS effect) | IC50 of 0.72 µM | [4] |

| Jolkinol D Derivative (1.10) | EPG85-257RDB (gastric cancer) | Apoptosis Induction | Induces apoptosis | [4] |

| Euphorantester B (Lathyrane Diterpenoid) | MCF-7/ADR | MDR Reversal | Reversal Fold: 13.15 | [2] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships in this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-30 µg/ml) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound to induce apoptosis. Harvest the cells and lyse them in a chilled cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Reaction Setup: In a 96-well plate, add 10 µl of cell lysate (containing 20-50 µg of protein) to each well. Add 90 µl of detection buffer.

-

Substrate Addition: Add 10 µl of the caspase-3 substrate Ac-DEVD-pNA to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the caspase-3 activity based on the absorbance values, comparing treated samples to untreated controls.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

-

Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp.

-

Assay Setup: The assay is typically performed in two parts: an activation test and an inhibition test.

-

Activation Test: Measure the basal vanadate-sensitive ATPase activity in the presence of varying concentrations of this compound.

-

Inhibition Test: Measure the ATPase activity in the presence of a known P-gp activator (e.g., verapamil) and varying concentrations of this compound.

-

-

Reaction Initiation: Initiate the reaction by adding MgATP. Incubate at 37°C for a specified time (e.g., 40 minutes).

-

Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Pgp-Glo™ assay which measures luminescence).

-

Data Analysis: Determine the effect of this compound on P-gp ATPase activity by comparing the results to controls.

Mammosphere Formation Assay

This assay assesses the ability of this compound to inhibit the self-renewal capacity of cancer stem cells.

-

Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells (e.g., MCF-7) by trypsinization.

-

Cell Seeding: Seed the cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment 6-well plates with mammosphere culture medium.

-

Treatment: Add this compound at the desired concentration to the culture medium.

-

Incubation: Incubate the plates undisturbed for 5-10 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres with a diameter greater than 40 µm under a microscope.

-

Data Analysis: Calculate the mammosphere forming efficiency (MFE) as the number of mammospheres formed divided by the number of cells seeded, multiplied by 100%. Compare the MFE of treated cells to that of control cells.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its multifaceted mechanism of action, encompassing apoptosis induction, inhibition of cancer stem cell proliferation, and potential reversal of multidrug resistance, suggests its utility in combating complex and resistant cancers. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by this compound. Investigating its effects on key regulatory proteins in the apoptotic and CSC maintenance pathways, such as the Bcl-2 family proteins and Notch or Wnt signaling components, will provide a more complete picture of its therapeutic potential. Additionally, in vivo studies are necessary to validate the efficacy of this compound in preclinical cancer models.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Jolkinol D Derivatives To Overcome Multidrug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Jolkinol A Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinol A, a member of the lathyrane diterpenoid family, and its derivatives have emerged as a significant area of interest in natural product chemistry and drug discovery. Extracted from plants of the Euphorbia genus, these compounds exhibit a diverse range of biological activities, including potent anti-cancer, anti-inflammatory, and multi-drug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of Jolkinol Derivatives

The biological activities of this compound, B, and D derivatives have been evaluated against various cancer cell lines and inflammatory models. The following tables summarize the key quantitative data from these studies.

| Derivative | Cell Line | Assay | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| This compound | MCF-7 | Growth Inhibition | 95.3 | [1] |

| NCI-H460 | Growth Inhibition | 57.3 | [1] | |

| SF-268 | Growth Inhibition | >100 | [1] | |

| Jatropodagin A | Saos-2 | Cytotoxicity | 8.08 | [2] |

| MG-63 | Cytotoxicity | 14.64 | [2] | |

| Euphorfischer A | C4-2B | Cytotoxicity | 11.3 | [2] |

Table 1: Anti-cancer Activity of this compound and Related Lathyrane Diterpenoids. This table highlights the growth inhibitory and cytotoxic effects of this compound and its related compounds on various cancer cell lines.

| Derivative | Cell Line | Assay | Activity (IC₅₀ in µM) | Reference |

| Euphorbia factor L₃ Derivative 5n | RAW264.7 | NO Production Inhibition | Potent (Specific IC₅₀ not provided) | [3] |

| Tigliane Derivatives 1-3 & 6 | RAW264.7 | NO Production Inhibition | 4.8 - 11.3 | [4] |

Table 2: Anti-inflammatory Activity of Jolkinol B and Related Lathyrane Diterpenoids. This table showcases the inhibitory effects of Jolkinol B-related compounds on nitric oxide (NO) production, a key inflammatory mediator.

| Derivative | Cell Line | Assay | Activity (IC₅₀ in µM) | Reversal Fold | Reference |

| Diterpene 21 | MCF-7 | Cytotoxicity | 2.6 | - | [5] |

| 4T1 | Cytotoxicity | 5.2 | - | [5] | |

| HepG2 | Cytotoxicity | 13.1 | - | [5] | |

| Diterpene 25 | MCF-7 | Cytotoxicity | 5.5 | 16.1 | [5] |

| 4T1 | Cytotoxicity | 8.6 | - | [5] | |

| HepG2 | Cytotoxicity | 1.3 | - | [5] | |

| Epoxyboetirane P (8) | EPG85-257RDB | Antiproliferative | 0.72 | - | [5] |

Table 3: Multidrug Resistance (MDR) Reversal Activity of Jolkinol D Derivatives. This table summarizes the cytotoxic and MDR reversal activities of various Jolkinol D derivatives in different cancer cell lines, including those resistant to conventional chemotherapy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Jolkinol derivatives.

Synthesis of Jolkinol D Derivatives

The synthesis of Jolkinol D derivatives often involves the modification of the hydroxyl group at the C-3 position. A general procedure is as follows:

-

Starting Materials: Jolkinol D (1) is isolated from Euphorbia piscatoria. Other reagents include various acyl chlorides or anhydrides, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane).

-

Reaction: To a solution of Jolkinol D in the chosen solvent, the acylating agent and the base are added. The reaction mixture is typically stirred at room temperature for a specified period (e.g., 8 hours).

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired derivative.[6]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Jolkinol derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

-

Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the Jolkinol derivatives for a certain period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours to allow for NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the sample.

Chemosensitivity Assay

This assay is used to determine the ability of a compound to sensitize cancer cells to a chemotherapeutic agent, often in the context of multidrug resistance.

-

Cell Plating: Seed cancer cells (both sensitive and resistant lines) in 96-well plates.

-

Drug Combination Treatment: Treat the cells with a range of concentrations of the Jolkinol derivative, the chemotherapeutic drug (e.g., doxorubicin), and a combination of both.[10]

-

Incubation: Incubate the plates for a standard period (e.g., 72 hours).

-

Viability Assessment: Determine cell viability using the MTT assay as described above.[11]

-

Data Analysis: Calculate the IC₅₀ values for each treatment. The degree of synergy, additivity, or antagonism between the Jolkinol derivative and the chemotherapeutic agent can be determined using methods like the combination index (CI).

Signaling Pathways and Mechanisms of Action

Jolkinol derivatives exert their biological effects by modulating key cellular signaling pathways, primarily those involved in apoptosis and inflammation.

Apoptosis Induction via Caspase-3 Activation

Several Jolkinol D derivatives have been shown to induce apoptosis in cancer cells.[10] This process is often mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[12] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[12]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some Jolkinol derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Jolkinol derivatives may interfere with this pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the nuclear translocation or DNA binding of NF-κB.

Conclusion

This compound derivatives represent a promising class of natural products with significant potential for the development of novel therapeutics. Their diverse biological activities, including anti-cancer, anti-inflammatory, and MDR reversal effects, are underpinned by their interactions with key cellular signaling pathways. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and pre-clinical evaluation will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of Jolkinol-based drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources [mdpi.com]

- 3. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Six new tigliane diterpenoids with anti-inflammatory activity from <i>Euphorbia kansuensis</i> - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Jolkinol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Jolkinol A, a natural diterpenoid with potential anticancer properties. This document outlines its effects on various cancer cell lines, details the experimental methodologies for cytotoxicity assessment, and explores the potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data, primarily presented as GI50 (50% growth inhibition) values.

| Cell Line | Cancer Type | Parameter | Value (µM) |

| MCF-7 | Breast Cancer | GI50 | 95.3[1] |

| NCI-H460 | Lung Cancer | GI50 | 57.3[1] |

| SF-268 | Glioblastoma | GI50 | >100[1] |

Note: Further research is required to establish a broader profile of IC50 (50% inhibitory concentration) values for this compound across a more diverse range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that can be employed for screening compounds like this compound.

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[4] The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Incubation: Incubate the cells with the test compound for 48 hours.[5]

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

-

Washing: Discard the supernatant and wash the plates five times with distilled water to remove TCA and unbound components.[5] Air dry the plates completely.[5]

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

-

Removal of Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove the unbound SRB dye.[5][6]

-

Drying: Air dry the washed plates.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[4]

-

Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While direct studies on this compound are limited, research on related diterpenoids isolated from Euphorbia species suggests that its cytotoxic effects, likely leading to apoptosis, may be mediated through the modulation of key signaling pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[7] Diterpenoids similar to this compound have been shown to suppress this pathway, leading to cancer cell death.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis.[8] Its abnormal activation is linked to tumorigenesis. Jolkinolide B, a related compound, has been found to inhibit the JAK/STAT3 pathway.

Caption: this compound's potential inhibition of the JAK/STAT pathway.

The NF-κB pathway plays a key role in inflammation and cell survival, and its dysregulation is implicated in cancer.[9] Diterpenes from Euphorbia have been shown to inhibit NF-κB activation.

Caption: Potential inhibition of the NF-κB pathway by this compound.

The induction of apoptosis by many cytotoxic agents culminates in the activation of effector caspases, such as caspase-3. Derivatives of Jolkinol D have been shown to induce apoptosis through caspase-3 activation. It is plausible that this compound may also trigger this final common pathway of apoptosis.

References

- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Jolkinol A: A Comprehensive Analysis of its Differential Effects on Cancer and Normal Cell Lines

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Jolkinol A, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has emerged as a compound of significant interest in oncological research. This technical guide provides a detailed overview of the current understanding of this compound's effects on both cancerous and normal cell lines. By summarizing key quantitative data, outlining detailed experimental protocols, and visualizing implicated signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough resource to inform further investigation into the therapeutic potential of this compound. While direct comparative studies on a wide array of normal versus cancer cell lines are limited, existing data on this compound and related lathyrane diterpenoids suggest a degree of tumor selectivity, primarily mediated through the induction of apoptosis and modulation of key cellular signaling pathways.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other lathyrane diterpenoids on various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50) of this compound and Related Lathyrane Diterpenes on Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | MCF-7 | Human Breast Cancer | Inhibitory activity observed | [1] |

| Euphorbia factor L28 (Lathyrane Diterpene) | 786-0 | Human Kidney Cancer | 9.43 | |

| Euphorbia factor L28 (Lathyrane Diterpene) | HepG2 | Human Liver Cancer | 13.22 | |

| Jatropodagin A (Lathyrane Diterpenoid) | Saos-2 | Human Osteosarcoma | 8.08 | |

| Jatropodagin A (Lathyrane Diterpenoid) | MG-63 | Human Osteosarcoma | 14.64 |

Table 2: Comparative Cytotoxicity of a Lathyrane Diterpenoid on Cancer vs. Normal Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µg/ml) | Reference |

| Lathyrane Diterpenoid (Compound 3) | MCF-7 | Human Breast Cancer | 10.1 ± 5 | |

| Lathyrane Diterpenoid (Compound 3) | 4T1 | Murine Breast Cancer | 28 ± 5 | |

| Lathyrane Diterpenoid (Compound 3) | HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 50 ± 3 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to assess the effects of this compound on cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) to each 100 µL of cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Procedure:

-

Cell Treatment: Treat cells with this compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, p-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Implicated in this compound's Mechanism of Action

Research on lathyrane diterpenoids suggests that their anticancer effects are often mediated through the modulation of critical signaling pathways such as the PI3K/Akt and NF-κB pathways, which are central regulators of cell survival, proliferation, and apoptosis.

References

Ethnobotanical Exploration of Jolkinol A-Containing Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Euphorbiaceae family, a vast and chemically diverse group of plants, has been a cornerstone of traditional medicine across various cultures for centuries.[1][2][3][4][5][6][7][8][9] Many species within this family are known to produce a milky latex rich in bioactive secondary metabolites, particularly diterpenoids.[3][4] Among these, the lathyrane-type diterpenoid Jolkinol A has emerged as a compound of significant interest due to the reported biological activities of extracts from plants in which it is found. This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, alongside a review of available scientific data on their biological activities and the methodologies used to study them.

This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics from natural sources. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles the existing knowledge on related compounds and the broader plant extracts, offering a foundational resource for future research.

Ethnobotanical Uses of this compound-Containing Plants

The primary sources of this compound and related compounds are plants belonging to the Euphorbia genus.[1][10] The ethnobotanical information is most extensive for Euphorbia fischeriana, with limited information available for Euphorbia jolkinii and Euphorbia micractina.

Euphorbia fischeriana Steud.

Euphorbia fischeriana, a perennial herb found in grasslands and on hill slopes, has a long history of use in traditional Chinese medicine.[11][12] The roots of the plant are the primary part used for medicinal purposes.[11][12]

Traditional Applications of Euphorbia fischeriana

| Traditional Use | Description |

| Gastrointestinal Ailments | Used to treat dyspepsia, abdominal distension, and abdominal pain.[11] |

| Respiratory Conditions | Employed as a remedy for cough.[11] |

| Dermatological Issues | Applied externally to treat scabies.[11] |

| Lymphatic System | Used in the treatment of tuberculosis of the lymph nodes.[11] |

| Other Uses | Utilized for edema and ascites.[12] |

It is important to note that the whole plant of E. fischeriana is considered toxic, and its use in traditional medicine requires careful preparation and dosage.[11]

Euphorbia jolkinii Boiss. and Euphorbia micractina Boiss.

Ethnobotanical information specifically for Euphorbia jolkinii and Euphorbia micractina is not as well-documented in readily available sources. However, the broader ethnomedicinal uses of the Euphorbia genus often include treatments for skin diseases, inflammatory conditions, infections, and gastrointestinal issues.[1][2][3][4][5][6][7][8][9] Given the shared chemical constituents within the genus, it is plausible that these plants were used for similar purposes. Euphorbia micractina roots have been a source for the isolation of various diterpenoids, including those related to this compound.[13]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is scarce, studies on extracts of this compound-containing plants and on related diterpenoids have revealed a range of biological activities, including cytotoxic, antimicrobial, and antiviral effects. It is important to emphasize that the following data pertains to related compounds or crude extracts and should be considered indicative of the potential of this compound, warranting further specific investigation.

Cytotoxic Activity

Diterpenoids from Euphorbia species are well-known for their cytotoxic effects against various cancer cell lines.[14] While specific IC50 values for this compound are not widely reported, a study on diterpenoids from the roots of Euphorbia fischeriana provides data for the related compound, Jolkinolide B.

Table 1: Cytotoxic Activity of Jolkinolide B from Euphorbia fischeriana

| Compound | Cell Line | IC50 (µM) |

| Jolkinolide B | A549 (Lung carcinoma) | > 40 |

| HCT-8 (Ileocecal adenocarcinoma) | 27.3 | |

| Bel-7402 (Hepatocellular carcinoma) | > 40 | |

| BGC-823 (Gastric carcinoma) | > 40 | |

| BS-C-1 (African green monkey kidney) | > 40 |

Data extracted from a study on diterpenoids from Euphorbia fischeriana. It is important to note that this data is for Jolkinolide B, a related compound, and not this compound.

Antimicrobial and Antiviral Activities

Experimental Protocols